4-Amino-3,5-dibromo-2-fluorobenzonitrile
Description
Properties
Molecular Formula |
C7H3Br2FN2 |
|---|---|
Molecular Weight |
293.92 g/mol |
IUPAC Name |
4-amino-3,5-dibromo-2-fluorobenzonitrile |
InChI |
InChI=1S/C7H3Br2FN2/c8-4-1-3(2-11)6(10)5(9)7(4)12/h1H,12H2 |
InChI Key |
ZGAMWTNGBJPZKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)Br)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dibromo-2-fluorobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-fluorobenzonitrile, followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,5-dibromo-2-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromo groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or nitric acid.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-amino-3,5-dimethoxy-2-fluorobenzonitrile.
Reduction: 4-Amino-3,5-dibromo-2-fluoroaniline.
Oxidation: 4-Nitro-3,5-dibromo-2-fluorobenzonitrile.
Scientific Research Applications
4-Amino-3,5-dibromo-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3,5-dibromo-2-fluorobenzonitrile depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In biological systems, it may interact with specific enzymes or receptors, although detailed studies on its molecular targets and pathways are limited .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 2271371-51-6
- Molecular Formula : C₇H₃Br₂FN₂
- Molecular Weight : 293.92 g/mol
- Physical State : Solid
- Storage : Sealed, dry conditions at 4–8°C .
Applications: This compound is strictly for laboratory research, excluding pharmaceutical, agricultural, or industrial production due to regulatory and safety constraints.
Comparison with Structurally Similar Compounds
3,5-Dibromo-4-hydroxybenzonitrile
- CAS Number: Not explicitly provided (referenced in ).
- Molecular Formula: C₇H₃Br₂NO
- Key Differences: Substituents: Replaces the amino (-NH₂) and fluoro (-F) groups in the target compound with a hydroxy (-OH) group at position 4. Reactivity: The hydroxy group enhances polarity and hydrogen-bonding capacity, making it more soluble in polar solvents compared to the amino-fluoro analog. Applications: Likely used as an environmental or analytical standard due to its structural simplicity and stability. No direct biological activity data are available in the evidence .
4-Amino-3-bromo-2,5-difluorobenzonitrile
- CAS Number : 112279-62-6
- Molecular Formula : C₇H₃BrF₂N₂
- Key Differences: Substituents: Contains one fewer bromine atom and two fluorine atoms (positions 2 and 5) compared to the target compound. Molecular Weight: ~246.96 g/mol (estimated), significantly lower due to reduced bromine content.
Comparative Data Table
| Property | 4-Amino-3,5-dibromo-2-fluorobenzonitrile | 3,5-Dibromo-4-hydroxybenzonitrile | 4-Amino-3-bromo-2,5-difluorobenzonitrile |
|---|---|---|---|
| Molecular Formula | C₇H₃Br₂FN₂ | C₇H₃Br₂NO | C₇H₃BrF₂N₂ |
| Molecular Weight (g/mol) | 293.92 | ~290.83 (estimated) | ~246.96 (estimated) |
| Substituents | -NH₂, -Br (×2), -F, -CN | -OH, -Br (×2), -CN | -NH₂, -Br, -F (×2), -CN |
| Polarity | Moderate (due to -NH₂ and -F) | High (due to -OH) | Moderate (balanced by -F and -NH₂) |
| Potential Applications | Organic synthesis, material science | Analytical standards | Drug discovery (inferred from fluorination) |
| Safety Profile | Requires cold storage; hazardous handling | Limited data | Limited data |
Research Implications and Limitations
- Structural Influence on Reactivity: The amino group in the target compound enables nucleophilic substitution or coordination chemistry, while bromine atoms facilitate cross-coupling reactions (e.g., Suzuki-Miyaura). The hydroxy analog lacks these functional handles, limiting its versatility in synthesis .
- Fluorine vs. Bromine Trade-offs : Fluorine’s electronegativity may improve metabolic stability in drug candidates, whereas bromine’s bulkiness could hinder bioavailability. The difluoro analog’s reduced bromine content might offer a balance between reactivity and pharmacokinetics .
- Data Gaps: Limited evidence exists on the biological activity, toxicity, or detailed synthetic applications of these compounds. Further studies are needed to explore their roles in medicinal chemistry or materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
